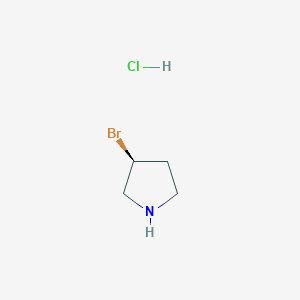

(S)-3-Bromo-pyrrolidine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3S)-3-bromopyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8BrN.ClH/c5-4-1-2-6-3-4;/h4,6H,1-3H2;1H/t4-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCKYGRPMTUNGBJ-WCCKRBBISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]1Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S)-3-Bromo-pyrrolidine hydrochloride molecular weight and formula

An In-depth Technical Guide to (S)-3-Bromo-pyrrolidine Hydrochloride: A Key Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of this compound, a pivotal chiral building block for researchers, scientists, and professionals in drug development. We will delve into its fundamental chemical properties, strategic applications in medicinal chemistry, a validated synthesis protocol, and essential safety and handling procedures.

Core Molecular and Physical Properties

This compound is a pyrrolidine derivative featuring a bromine atom at the C-3 position with a specific (S)-stereochemistry, supplied as a hydrochloride salt. This configuration is crucial for its role in creating stereospecific interactions with biological targets.

Molecular Profile

A summary of the key quantitative data for this compound is presented below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₉BrClN | [1] |

| Molecular Weight | 186.48 g/mol | [1] |

| CAS Number | 1354010-91-5 | [1] |

| Canonical SMILES | C1C(C[NH2+]C1)Br.[Cl-] | |

| InChI Key | GCKYGRPMTUNGBJ-WCCKRBBISA-N | [1] |

Physicochemical Characteristics

| Property | Value | Source(s) |

| Appearance | Solid | [2] |

| Storage Temperature | 2-8°C | [1][3] |

| Purity | Typically ≥95% | [2] |

The Strategic Importance in Drug Development

The pyrrolidine ring is a prevalent scaffold in a multitude of FDA-approved drugs, valued for its three-dimensional structure which allows for a thorough exploration of pharmacophore space.[4][5] The introduction of a bromine atom in this compound serves as a versatile synthetic handle for introducing further molecular complexity.

Applications as a Pharmaceutical Intermediate

Pharmaceutical intermediates are the crucial link between basic chemical research and the industrial production of drugs.[] They are instrumental in the development of new therapeutics by enabling the modification of lead compounds to enhance efficacy and reduce toxicity.[] this compound is a prime example of such an intermediate, employed in the synthesis of a wide array of biologically active molecules.

The pyrrolidine moiety is a key component in drugs targeting a range of conditions, from viral infections to metabolic disorders.[5][7][8] The stereochemistry of the pyrrolidine ring is often critical for biological activity, making enantiomerically pure building blocks like this compound highly valuable.[9]

Synthesis and Workflow

The synthesis of chiral pyrrolidines is a well-established area of organic chemistry. A common strategy involves the use of a chiral starting material, such as L-proline or a derivative, to ensure the desired stereochemistry in the final product. A plausible synthetic route to this compound is outlined below.

Hypothetical Synthesis Protocol

This protocol describes a potential pathway starting from (S)-1-Boc-3-hydroxypyrrolidine, a commercially available starting material.

Step 1: Sulfonylation of the Hydroxyl Group

-

Dissolve (S)-1-Boc-3-hydroxypyrrolidine in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen).

-

Cool the solution to 0°C in an ice bath.

-

Add a base (e.g., triethylamine or pyridine) to the solution.

-

Slowly add a sulfonylating agent (e.g., methanesulfonyl chloride or p-toluenesulfonyl chloride) dropwise to the cooled solution.

-

Allow the reaction to stir at 0°C for 1-2 hours and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product into an organic solvent.

-

Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the sulfonylated intermediate.

Step 2: Nucleophilic Substitution with Bromide

-

Dissolve the sulfonylated intermediate in a polar aprotic solvent (e.g., dimethylformamide or acetone).

-

Add a source of bromide ions (e.g., lithium bromide or sodium bromide).

-

Heat the reaction mixture to facilitate the Sₙ2 reaction, which proceeds with inversion of stereochemistry. The temperature and reaction time will depend on the specific sulfonate leaving group.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture, dilute with water, and extract the product into an organic solvent.

-

Wash the organic layer with brine, dry over an anhydrous salt, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain (R)-1-Boc-3-bromopyrrolidine.

Step 3: Deprotection to Yield the Final Product

-

Dissolve the purified (R)-1-Boc-3-bromopyrrolidine in a suitable solvent (e.g., methanol or dioxane).

-

Add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in dioxane).

-

Stir the reaction at room temperature until the deprotection is complete, as indicated by TLC.

-

Remove the solvent under reduced pressure to yield this compound as a solid.

Synthesis Workflow Diagram

Caption: Synthetic pathway for this compound.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification and Personal Protective Equipment (PPE)

While a specific safety data sheet (SDS) for this exact compound is not detailed in the search results, general precautions for similar brominated organic compounds and hydrochlorides should be followed. These compounds can be irritants to the skin, eyes, and respiratory system.[2][10]

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Eye Protection: Wear chemical safety goggles.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile or PVC).

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

-

Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

Storage and Disposal

-

Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1][11] Keep the container tightly closed. The recommended storage temperature is between 2-8°C.[1][3]

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

Conclusion

This compound is a valuable and versatile chiral building block in the field of medicinal chemistry. Its well-defined stereochemistry and the synthetic utility of the bromo substituent make it an important starting material for the synthesis of complex and biologically active molecules. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe use in research and development.

References

-

4-drugdiscovery.com. 3-(3-Bromo-phenoxy)-pyrrolidine hydrochloride. Available from: [Link]

-

Hill Brothers Chemical Company. SAFETY DATA SHEET. Available from: [Link]

-

National Center for Biotechnology Information. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available from: [Link]

-

Pharmaceuticals and Medical Devices Agency. Safety Information. Available from: [Link]

-

MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available from: [Link]

- Google Patents. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride.

-

PubMed. Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors. Available from: [Link]

-

ResearchGate. Synthesis of (S)-(+)-3-aminopyrrolidine dihydrochloride. Available from: [Link]

-

MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available from: [Link]

-

precisionFDA. BROMOPRIDE. Available from: [Link]

Sources

- 1. (3S)-3-bromopyrrolidine hydrochloride | 1354010-91-5 [sigmaaldrich.com]

- 2. 3-溴吡咯烷 氢溴酸盐 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 99520-93-1|(S)-3-Bromopyrrolidine|BLD Pharm [bldpharm.com]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. enamine.net [enamine.net]

- 7. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 8. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. safety365.sevron.co.uk [safety365.sevron.co.uk]

- 11. (S)-(+)-1-Boc-3-bromopyrrolidine, 95% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

Introduction: The Strategic Importance of (S)-3-Bromo-pyrrolidine hydrochloride in Modern Medicinal Chemistry

An In-Depth Technical Guide to (S)-3-Bromo-pyrrolidine hydrochloride for Researchers and Drug Development Professionals

This compound stands as a critical chiral building block in the landscape of contemporary drug discovery and development. As a substituted pyrrolidine, it belongs to a class of nitrogen-containing heterocycles that are prevalent in a multitude of FDA-approved drugs and biologically active natural products.[1][2] The pyrrolidine scaffold's significance is rooted in its three-dimensional structure, which allows for a more thorough exploration of pharmacophore space compared to flat, aromatic rings.[3][4] This non-planar, sp³-hybridized structure can lead to improved physicochemical properties such as aqueous solubility and can introduce crucial stereochemical elements into a molecule, which are often paramount for selective interaction with biological targets like enzymes and receptors.[2][5]

This guide, intended for researchers, medicinal chemists, and process development scientists, provides a comprehensive overview of this compound, covering its procurement, chemical properties, synthetic relevance, and the analytical methodologies required for its quality control. The insights provided herein are designed to explain not just the procedural steps but also the underlying scientific rationale, empowering professionals to leverage this versatile intermediate effectively in their research and development endeavors.

Part 1: Procurement and Handling

The accessibility and quality of starting materials are foundational to any successful synthetic campaign. This compound is commercially available from a range of chemical suppliers who specialize in building blocks for research and development.

Representative Suppliers and Indicative Pricing

The price of this compound is subject to variation based on the supplier, purity grade, and the quantity ordered. Below is a comparative table of representative suppliers. It is important to note that pricing is for guidance only and researchers should obtain current quotes directly from the suppliers.

| Supplier | CAS Number | Indicative Pricing (USD) | Notes |

| Sigma-Aldrich (Merck) | 1354010-91-5 | Pricing available upon login for organizational/contract accounts. | Often provides extensive documentation like Certificates of Analysis (CoA). |

| BLD Pharm | 1354010-91-5 | Pricing available upon login; special offers may apply for online orders. | Offers a range of related pyrrolidine derivatives.[6] |

| 4drugdiscovery.com | Not directly listed, but related compounds are. | e.g., 3-(3-Bromo-phenoxy)-pyrrolidine HCl: 250mg for $325, 1g for $998. | Illustrates the typical price range for complex pyrrolidine derivatives. |

| BOC Sciences | Not directly listed, but offers a wide array of pyrrolidines. | Price on inquiry. | Provides custom synthesis services.[] |

Disclaimer: Prices are subject to change and are for illustrative purposes only. Bulk quantities will have different pricing structures.

Critical Considerations for Procurement and Storage

When sourcing this reagent, the primary consideration must be its stereochemical purity. The "(S)" designation is critical, as the opposite enantiomer, (R)-3-Bromo-pyrrolidine hydrochloride, will lead to a different final stereoisomer in a synthetic sequence, potentially with drastically different biological activity.[4]

Storage and Handling: this compound is typically a solid that should be stored in a cool, dry, and well-ventilated area. Supplier recommendations often specify storage at 2-8°C.[6] As a hydrochloride salt, it is generally more stable and less volatile than its corresponding free base. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling.

Part 2: Physicochemical and Structural Properties

A thorough understanding of a reagent's properties is essential for reaction planning and execution.

| Property | Value | Source |

| CAS Number | 1354010-91-5 | [6] |

| Molecular Formula | C₄H₉BrClN | |

| Molecular Weight | 186.48 g/mol | |

| Appearance | Typically a solid | [8] |

| Storage Temperature | 2-8°C | [6] |

| InChI Key | GCKYGRPMTUNGBJ-WCCKRBBISA-N | |

| SMILES | Cl.N[C@@H]1C(Br)CC1 |

Part 3: Synthesis and Application in Drug Discovery

The utility of this compound stems from its dual functionality: a nucleophilic secondary amine (which can be deprotected from its salt form) and an electrophilic carbon atom bearing a bromine atom, a good leaving group. This structure makes it an ideal precursor for introducing a 3-substituted pyrrolidine moiety.

General Synthetic Pathways

The synthesis of chiral pyrrolidine derivatives often begins from readily available chiral pool starting materials, such as the amino acid L-proline or L-hydroxyproline.[9][10] These methods ensure that the desired stereochemistry is maintained throughout the synthetic sequence. While specific, proprietary manufacturing processes for this compound are not always public, a generalized retro-synthetic approach can be conceptualized.

Caption: Generalized retrosynthetic analysis for this compound.

A common strategy involves the synthesis of (S)-3-hydroxypyrrolidine from starting materials like L-malic acid or optically pure 4-amino-(S)-2-hydroxybutyric acid.[11] The hydroxyl group can then be converted into a good leaving group, such as a bromide, through standard halogenation reactions.

Role as a Key Intermediate in Medicinal Chemistry

The pyrrolidine ring is a privileged scaffold found in numerous therapeutic agents, including treatments for cancer, diabetes, and viral infections.[1][4][9] this compound serves as a key intermediate to access these complex molecules. The bromine atom at the 3-position is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups (e.g., ethers, amines, carbon-carbon bonds) with precise stereochemical control.

The workflow below illustrates its strategic application.

Caption: Strategic workflow for utilizing (S)-3-Bromo-pyrrolidine in API synthesis.

This approach is exemplified in the synthesis of various drug candidates where the pyrrolidine ring acts as a conformationally restricted linker or presents a key interaction point (e.g., a hydrogen bond donor/acceptor) to the biological target.[5] For instance, derivatives of 3-substituted pyrrolidines are integral to the structure of certain kinase inhibitors, antiviral agents, and central nervous system drugs.[1][12]

Part 4: Analytical Quality Control

Ensuring the identity, purity, and particularly the enantiomeric excess of this compound is non-negotiable for its use in pharmaceutical development. A multi-pronged analytical approach is required.

Identity and Purity Assessment

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the workhorse techniques for assessing the purity of chemical intermediates.[13] For a polar, non-volatile compound like this hydrochloride salt, Reverse-Phase HPLC (RP-HPLC) is often the method of choice.

Illustrative RP-HPLC Protocol:

-

Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of the mobile phase to create a 1 mg/mL solution.

-

Chromatographic Conditions:

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient system of water (containing an acid modifier like 0.1% TFA or formic acid) and a polar organic solvent like acetonitrile or methanol. A typical starting point could be 95:5 Water:Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25-30 °C.[14]

-

Detection: UV detection at a low wavelength (e.g., 210 nm), as the molecule lacks a strong chromophore.[15]

-

Injection Volume: 5-10 µL.[14]

-

-

Data Analysis: Purity is calculated based on the relative peak area of the main component compared to all other peaks in the chromatogram (Area Percent method).

Chiral Purity Determination

The most critical quality attribute is the enantiomeric purity. This cannot be determined by standard RP-HPLC. A specialized chiral chromatography method is required.

Chiral HPLC Protocol:

-

Sample Preparation: Similar to the achiral method, but the concentration may need to be optimized. The free base form may provide better chromatography on some chiral columns.

-

Chromatographic Conditions:

-

Column: A chiral stationary phase (CSP) is mandatory. Polysaccharide-based columns (e.g., Chiralpak IA, IB, etc.) are common choices.

-

Mobile Phase: Typically a non-polar mobile phase ("normal phase") like a mixture of hexane or heptane with an alcohol modifier (e.g., isopropanol, ethanol). Additives like diethylamine (for basic compounds) may be needed to improve peak shape.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV at ~210 nm.

-

-

Method Validation: The method must be validated by running a racemic standard (a 50:50 mixture of the (S) and (R) enantiomers) to confirm that the two peaks are baseline-resolved. The enantiomeric excess (% ee) is then calculated from the peak areas of the two enantiomers in the sample chromatogram.

Caption: A typical quality control workflow for a chiral intermediate.

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for medicinal chemists. Its defined stereochemistry and versatile reactivity provide a reliable pathway for introducing the valuable 3-substituted pyrrolidine scaffold into complex, biologically active molecules. A comprehensive understanding of its procurement, properties, synthetic utility, and the rigorous analytical controls required for its use is essential for any research or development program aiming to translate novel chemical entities from the laboratory to the clinic. By applying the principles and methodologies outlined in this guide, scientists can confidently and effectively incorporate this key building block into the next generation of innovative therapeutics.

References

-

75G0229S. (n.d.). 4drugdiscovery.com. Retrieved February 24, 2026, from [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI. Retrieved February 24, 2026, from [Link]

-

Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. (2018). iScience. Retrieved February 24, 2026, from [Link]

-

Pyrrolidine synthesis - Organic Chemistry Portal. (n.d.). Retrieved February 24, 2026, from [Link]

-

Forum Compendium of Analytical Methods. (n.d.). ECHA. Retrieved February 24, 2026, from [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). ResearchGate. Retrieved February 24, 2026, from [Link]

- A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s). (n.d.). Google Patents.

- Synthetic method of optically pure (S)-3-hydroxypyrrolidine. (n.d.). Google Patents.

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Medicinal Research Reviews. Retrieved February 24, 2026, from [Link]

-

Test Method of (R)-(-)-3-Pyrrolidinol Hydrochloride CAS: 104706-47-0. (2021). Ruifu Chemical. Retrieved February 24, 2026, from [Link]

-

104706-47-0 (R) - (-) -3-Pyrrolidinol Hydrochloride (R) - Home Sunshine Pharma. (n.d.). Retrieved February 24, 2026, from [Link]

- Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization. (n.d.). Google Patents.

-

Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. (2023). Journal of Food Composition and Analysis. Retrieved February 24, 2026, from [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). PMC. Retrieved February 24, 2026, from [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. 99520-93-1|(S)-3-Bromopyrrolidine|BLD Pharm [bldpharm.com]

- 8. 3-Bromopyrrolidine 95 1262769-75-4 [sigmaaldrich.com]

- 9. mdpi.com [mdpi.com]

- 10. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]

- 12. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. uvadoc.uva.es [uvadoc.uva.es]

- 14. EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s)-pyrrolidin-3-ol hydrochloride - Google Patents [patents.google.com]

- 15. CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization - Google Patents [patents.google.com]

Storage Stability of (S)-3-Bromo-pyrrolidine Hydrochloride at 4°C

[1]

Executive Summary

(S)-3-Bromopyrrolidine Hydrochloride (CAS: 1354010-91-5) exhibits high stability at 4°C (2–8°C) provided it is maintained in the hydrochloride salt form and strictly protected from moisture.[1]

While the free base is kinetically unstable due to rapid intramolecular cyclization and dimerization, the protonated nitrogen in the HCl salt effectively suppresses these degradation pathways. The primary risks during storage are hygroscopicity-induced hydrolysis and trace racemization if the pH micro-environment shifts. Long-term storage (>12 months) is optimal at -20°C , but 4°C is sufficient for active use (<6 months) under desiccation.[1]

Chemical Basis of Instability

To understand the storage requirements, one must understand the "Safety Switch" mechanism inherent to this molecule. The stability is binary: it depends entirely on the protonation state of the pyrrolidine nitrogen.

The Aziridinium Threat (The "Why")

In its free base form, (S)-3-bromopyrrolidine is prone to Neighboring Group Participation (NGP) .[1] The nitrogen lone pair acts as an internal nucleophile, attacking the C3-position (bearing the bromine).

-

Intramolecular Cyclization: The nitrogen displaces the bromide to form a highly strained, bicyclic aziridinium ion (1-azoniabicyclo[3.1.0]hexane system).

-

Degradation Cascade: This electrophilic intermediate reacts rapidly with any available nucleophile:

The Protonation Shield

In the hydrochloride salt form, the nitrogen lone pair is occupied by a proton (

Critical Failure Mode: If the salt is exposed to moisture, the crystal lattice can dissolve, allowing local equilibrium shifts that may transiently deprotonate the nitrogen, re-enabling the degradation pathway.

Visualization of Degradation Pathways

The following diagram illustrates the kinetic "fork in the road" between the stable salt and the unstable free base.

Figure 1: Mechanistic pathway showing the critical role of protonation in preventing aziridinium-mediated degradation.[1]

Storage Protocol (4°C)

This protocol ensures the compound remains within the "Protonation Shield" described above.

Environmental Conditions

| Parameter | Specification | Rationale |

| Temperature | 2°C to 8°C | Slows Arrhenius kinetics of spontaneous hydrolysis; prevents thermal deprotonation events.[1] |

| Atmosphere | Inert (Argon/N₂) | Prevents absorption of atmospheric moisture and CO₂ (which can alter surface pH). |

| Humidity | < 30% RH | The HCl salt is hygroscopic. Moisture is the primary catalyst for degradation. |

| Light | Dark / Amber Vial | Alkyl bromides can undergo slow photolytic homolysis (radical pathway) forming |

Container Specifications

-

Primary: Glass vial with a Teflon-lined screw cap.[1] Avoid simple polyethylene caps which are permeable to moisture over time.

-

Secondary: Sealed desiccator or a secondary jar containing active desiccant (e.g., silica gel or molecular sieves).

-

Seal: Parafilm or electrical tape around the cap junction is recommended for storage >1 month.

Analytical Monitoring & Quality Control

Trust but verify. The following self-validating analytical workflow allows you to assess the integrity of your stock before use in critical syntheses.

Visual Inspection (T0 Check)

-

Pass: White to off-white crystalline solid.[1] Free-flowing.

-

Fail: Yellow/Orange discoloration (indicates

liberation or amine oxidation). Clumping or "melted" appearance (indicates hygroscopic failure).

HPLC Purity Method

A standard Reverse-Phase HPLC method is required.[1] Note the use of an acidic mobile phase to keep the amine protonated and improve peak shape.

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

-

Mobile Phase B: Acetonitrile + 0.1% TFA.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 210 nm (low wavelength required due to lack of chromophore).

-

System Suitability: Tailing factor < 1.5.

Chiral HPLC (Enantiomeric Excess)

Since the degradation pathway can involve racemization, checking ee% is critical for drug development applications.

-

Column: Chiralpak AGP or equivalent (protein-based columns often work well for amine salts).[1]

-

Mode: Reverse Phase (Buffer/Organic modifier).

Analytical Workflow Diagram

Figure 2: Quality Control decision tree for validating stored material.

Handling & Best Practices

To maintain the "Self-Validating" nature of the protocol, follow these handling steps:

-

Warm-Up Period: Always allow the vial to equilibrate to room temperature before opening . Opening a cold vial in humid lab air causes immediate condensation inside the vial, initiating the hydrolysis clock.

-

Inert Sampling: If possible, sample inside a glovebox or under a funnel of nitrogen.

-

Re-sealing: If the entire portion is not used, purge the headspace with Argon before re-capping.

-

Solubility Warning: When dissolving for reaction, avoid basic solvents (e.g., pyridine, unbuffered aqueous solutions) unless the reaction is immediate. The moment the free base is generated, the "Aziridinium Timer" starts.

References

-

Sigma-Aldrich. (2024). Safety Data Sheet: (3S)-3-bromopyrrolidine hydrochloride. Retrieved from [1]

-

Thermo Fisher Scientific. (2024).[2] Safety Data Sheet: 3-Bromopyrrolidine hydrochloride. Retrieved from

- Cossy, J., & Pale, P. (2014). Aziridinium Ions: Reactivity and Applications. In Comprehensive Organic Synthesis II. Elsevier.

- Gao, Y., et al. (2012). Neighboring Group Participation in the Substitution of 3-Halopyrrolidines. Journal of Organic Chemistry. (Mechanistic insight into retention vs. inversion).

Methodological & Application

Application Note: Suzuki-Miyaura Cross-Coupling of (S)-3-Bromo-pyrrolidine HCl

Executive Summary & Strategic Overview

Using (S)-3-Bromo-pyrrolidine HCl in Suzuki-Miyaura cross-coupling presents two distinct chemical challenges that distinguish it from standard aryl-aryl couplings:

-

Substrate Class (Secondary Alkyl Halide): Unlike aryl halides, unactivated secondary alkyl halides possess a

-hydrogen. Standard Palladium catalysts favor rapid -

Stereochemical Integrity: The (S)-configuration at the C3 position is prone to racemization. Nickel-catalyzed methods (the most robust for alkyl halides) typically proceed via radical intermediates, leading to racemic products. Palladium pathways can theoretically proceed via

inversion (yielding the R-enantiomer), but are kinetically difficult.

Critical Recommendation: Do NOT use the HCl salt directly in the cross-coupling reaction. The acidic proton consumes base, and the free amine (generated in situ) can coordinate and poison the metal catalyst. This protocol mandates a Protection-First strategy.

Pre-Reaction Workflow: Substrate Preparation

Before attempting catalysis, the substrate must be converted to a form compatible with low-valent metal catalysts.

Step 1: Neutralization and N-Protection (Mandatory)

The pyrrolidine nitrogen must be protected (e.g., with a Boc group) to prevent catalyst coordination and ensure solubility in non-polar coupling solvents.

Protocol:

-

Suspend (S)-3-Bromo-pyrrolidine HCl (1.0 equiv) in DCM (0.5 M).

-

Add Triethylamine (2.5 equiv) at 0°C.

-

Add Boc-Anhydride (

, 1.1 equiv) portion-wise. -

Stir at RT for 4 hours.

-

Wash with 1N HCl (to remove unreacted amine), then saturated

. -

Dry organic layer (

) and concentrate. -

Result: (S)-N-Boc-3-bromopyrrolidine. Use this species for all coupling reactions.

Core Protocol A: Nickel-Catalyzed Cross-Coupling (Robust/Racemic)

Application: Best for library synthesis where high yields are prioritized over stereochemical retention, or if the product will be separated via chiral SFC later. Mechanism: Radical pathway (Single Electron Transfer). Stereochemical Outcome: Racemic (The (S)-center is lost).

Materials Table

| Component | Reagent | Equiv. | Role |

| Substrate | (S)-N-Boc-3-bromopyrrolidine | 1.0 | Electrophile |

| Coupling Partner | Aryl Boronic Acid ( | 1.5 | Nucleophile |

| Catalyst | 0.10 (10 mol%) | Pre-catalyst | |

| Ligand | trans-N,N'-Dimethyl-1,2-cyclohexanediamine | 0.12 (12 mol%) | Stabilizes Ni species |

| Base | Potassium tert-butoxide ( | 2.0 | Activates Boron |

| Additive | Isopropanol ( | 2.0 | Proton source for turnover |

| Solvent | Dioxane / | (1:1) | 0.5 M Concentration |

Step-by-Step Procedure

-

Glovebox/Schlenk Setup: This reaction is oxygen-sensitive. All solids should be weighed in a glovebox or under a strong Argon flow.

-

Catalyst Premix: In a vial, mix

and the diamine ligand in Dioxane. Stir for 10 mins until a homogenous solution/suspension forms (often turns pink/purple). -

Reaction Assembly:

-

Add the Aryl Boronic Acid ,

, and Substrate to the reaction vessel. -

Add the Catalyst Premix .

-

Add

(Crucial additive for alkyl coupling efficiency).

-

-

Reaction: Seal the vessel and stir vigorously at 60°C for 12–24 hours .

-

Workup: Dilute with Ethyl Acetate, filter through a celite pad (to remove Ni salts). Wash with water/brine.

-

Purification: Flash chromatography.

Core Protocol B: Palladium-Catalyzed Cross-Coupling (Stereospecific Attempt)

Application: For projects requiring the maintenance of chirality.

Mechanism:

Materials Table

| Component | Reagent | Equiv. | Role |

| Substrate | (S)-N-Boc-3-bromopyrrolidine | 1.0 | Electrophile |

| Catalyst | 0.05 (5 mol%) | Pre-catalyst | |

| Ligand | CataCXium A or | 0.10 (10 mol%) | Bulky, electron-rich phosphine |

| Base | 3.0 | Base | |

| Solvent | Toluene (anhydrous) | 0.2 M | Solvent |

Step-by-Step Procedure

-

Drying: Flame-dry the reaction flask. Moisture can stall the difficult alkyl-oxidative addition.

-

Loading: Add

, Phosphine Ligand, Base, and Boronic Acid under Argon. -

Solvation: Add anhydrous Toluene and the (S)-N-Boc-3-bromopyrrolidine .

-

Reaction: Heat to 80–100°C . Monitor closely by LCMS.

-

Tip: If

-elimination (3-pyrroline formation) is observed, lower temperature to 60°C and double the catalyst loading.

-

-

Workup: Standard aqueous workup.

Mechanistic & Stereochemical Workflow[1][2][3][4][5][6]

The following diagram illustrates the divergence between the Nickel (Radical) and Palladium (Polar) pathways.

Caption: Workflow showing the divergence in stereochemical outcome based on catalyst choice. Ni pathways typically racemize via radicals, while Pd pathways may invert configuration.

Troubleshooting Guide

| Observation | Diagnosis | Corrective Action |

| Low Conversion | Catalyst Poisoning | Ensure all HCl is removed during the protection step. Switch to Method A (Ni) if using Method B. |

| Product is 3-Pyrroline | The catalyst is eliminating H-Br instead of coupling. Switch to Nickel (Method A) or use a bulkier ligand (CataCXium A) for Pd. Lower reaction temperature. | |

| Racemization (in Method B) | Radical Pathway Leakage | Even Pd can go via radicals with certain ligands. Try using |

| Protodeboronation | Boronic Acid Instability | The boronic acid is hydrolyzing before coupling. Use Boronic Esters (Pinacol) or MIDA boronates instead of free acids. Add molecular sieves. |

References

-

Nickel-Catalyzed Coupling of Secondary Alkyl Halides

- Zhou, J., & Fu, G. C. (2004). Suzuki Cross-Couplings of Unactivated Secondary Alkyl Bromides and Iodides. Journal of the American Chemical Society, 126(5), 1340–1341.

-

Room Temperature Alkyl-Alkyl Coupling

- Saito, B., & Fu, G. C. (2007). Alkyl-Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature. Journal of the American Chemical Society, 129(31), 9602–9603.

-

Stereospecific Cross-Coupling Reviews

- Crudden, C. M., et al. (2016). Stereospecific Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Electrophiles.

-

General Guide to Suzuki Coupling

-

Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Sources

Procedure for N-protection of (S)-3-Bromo-pyrrolidine hydrochloride

Application Note: Strategic N-Protection of (S)-3-Bromopyrrolidine Hydrochloride

Executive Summary

(S)-3-Bromopyrrolidine is a high-value chiral building block extensively used in the synthesis of kinase inhibitors and GPCR ligands. However, its commercial form—the hydrochloride salt—presents specific handling challenges. Direct neutralization generates a free secondary amine that is prone to two competing pathways: the desired nucleophilic attack on the protecting group reagent (e.g.,

This Application Note provides a scientifically grounded, reproducible workflow for the N-tert-butoxycarbonylation (Boc-protection) of (S)-3-Bromopyrrolidine HCl. We prioritize the Boc group due to its orthogonality to common subsequent coupling conditions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Strategic Analysis & Mechanism

The Chemoselectivity Challenge

The core objective is to favor Pathway A (Protection) over Pathway B (Elimination).

-

Pathway A (Desired): The amine nitrogen attacks the carbonyl of di-tert-butyl dicarbonate (

). This requires the amine to be in its free-base form. -

Pathway B (Undesired): The bromine at the C3 position is a good leaving group. In the presence of strong bases or elevated temperatures, the C2 or C4 protons can be abstracted, leading to E2 elimination and the formation of a double bond.

Critical Control Point: Temperature control during neutralization. The deprotonation of the HCl salt is exothermic. If the internal temperature rises significantly >25°C during base addition, the risk of elimination increases.

Selection of Conditions

-

Base: We recommend Sodium Carbonate (

) or Triethylamine (TEA) . These are strong enough to neutralize the HCl salt ( -

Solvent:

-

Option 1 (Green/Scale-up):THF/Water . Water solubilizes the inorganic base and salt, while THF solubilizes the

. -

Option 2 (Traditional):DCM (Dichloromethane) .[1] Excellent solubility for the product; easy phase separation.

-

Experimental Protocols

Protocol A: Biphasic Protection (Recommended for Scale-Up)

This protocol utilizes a Schotten-Baumann-type condition which buffers the reaction and simplifies byproduct removal.

Materials:

-

(S)-3-Bromopyrrolidine HCl (1.0 equiv)

-

Di-tert-butyl dicarbonate (

) (1.1 - 1.2 equiv) -

Sodium Carbonate (

) (2.5 equiv) -

Tetrahydrofuran (THF) and Water (

) (1:1 ratio)

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve (S)-3-Bromopyrrolidine HCl in water (5 mL per gram of substrate). The solution will be acidic.[1][2]

-

Neutralization (Critical): Cool the solution to 0 °C using an ice bath. Slowly add solid

portion-wise. -

Reagent Addition: Dissolve

in THF (equal volume to water). Add this solution dropwise to the reaction mixture at 0 °C. -

Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT, 20-25 °C). Stir vigorously for 4–12 hours.

-

Monitoring: Check TLC (See Section 4).[4]

-

-

Workup:

-

Isolation: The product, tert-butyl (S)-3-bromopyrrolidine-1-carboxylate, typically solidifies upon standing (MP: 47–52 °C) or remains a viscous oil depending on purity.

Protocol B: Anhydrous Protection (DCM/TEA)

Best for small-scale exploratory chemistry where water removal is tedious.

Materials:

-

(S)-3-Bromopyrrolidine HCl (1.0 equiv)

- (1.1 equiv)

-

Triethylamine (TEA) (2.2 equiv)

-

DCM (anhydrous preferred)

Step-by-Step Methodology:

-

Suspend the HCl salt in DCM (10 mL/g) and cool to 0 °C .

-

Add TEA dropwise. The suspension will likely clear as the free base forms, then precipitate

. -

Add

(dissolved in minimal DCM) dropwise. -

Stir at 0 °C for 30 mins, then warm to RT for 3 hours.

-

Wash Sequence:

-

Wash with water (dissolves TEA salts).

-

Wash with 1M HCl (careful: rapid wash to remove unreacted amine, do not prolong contact).

-

Wash with Sat.

.

-

-

Dry (

) and concentrate.

Process Control & Visualization

Workflow Diagram (Graphviz)

The following diagram illustrates the critical decision pathways for Protocol A.

Figure 1: Logic flow for the biphasic N-Boc protection of 3-bromopyrrolidine HCl.

Analytical Validation

To ensure the protocol was successful, verify the following data points:

| Analytical Method | Expected Observation | Troubleshooting |

| TLC (Silica) | Stain: Use Ninhydrin (Starting Material = Red/Pink) and Iodine ( | |

| 1H NMR | Methyl Signal: Strong singlet at | Missing Signal: If t-Butyl is absent, hydrolysis occurred. |

| 1H NMR | Shift of | Olefin Peaks: Check |

| Melting Point | 47–52 °C | If liquid at RT, check for solvent entrapment or racemization. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of | Increase |

| Olefin Formation | Temperature too high during base addition; Base too strong. | Strictly maintain 0°C during neutralization. Switch from TEA to |

| Gummy Precipitate | Product oiling out during reaction. | Add more THF to maintain solubility of the protected intermediate. |

| Residual Amine | Incomplete conversion. | Perform a citric acid (10% aq) wash during workup to selectively remove unreacted amine into the aqueous layer. |

References

-

National Institutes of Health (NIH) / PubChem. Compound Summary: tert-Butyl 3-bromopyrrolidine-1-carboxylate. [Link]

-

Organic Chemistry Portal. Protective Groups: Boc-Protected Amines. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

Troubleshooting & Optimization

Avoiding beta-elimination to 3-pyrroline during synthesis

Current Status: SYSTEM ONLINE | Ticket Volume: HIGH | Topic: Beta-Elimination / 3-Pyrroline Impurities[1]

Diagnostic Hub: Identifying the "Silent" Impurity

User Query: "My LCMS shows the correct mass for my 3-substituted pyrrolidine, but the NMR looks 'messy' in the alkene region. Did I make 3-pyrroline?"

Technical Response: The formation of 3-pyrroline (2,5-dihydropyrrole) is the most common competing reaction when functionalizing the C3/C4 position of a pyrrolidine ring or reducing pyrrole derivatives. Because 3-pyrroline is an isomer of certain pyrrolidine intermediates (or differs by only 2 Da), it often hides in low-resolution MS data.[1]

The Fingerprint Analysis

Use this table to confirm if your "product" is actually the elimination byproduct.

| Analytical Method | 3-Substituted Pyrrolidine (Target) | 3-Pyrroline (Impurity) |

| ¹H NMR (Alkene Region) | Silent (No signals between 5.5–6.5 ppm).[1] | Distinct Singlet/Narrow Multiplet at 5.70–5.90 ppm (2H, C3/C4 protons) [1]. |

| ¹H NMR (Ring Protons) | Complex multiplets (diastereotopic protons). | Simplified spectrum due to symmetry (if N-substituted). |

| ¹H NMR (Coupling) | Distinct geminal/vicinal coupling (~12-14 Hz). | Absence of vicinal coupling between C3/C4. |

| Mass Spectrometry | Target Mass (M). | M - (Nucleophile + H) . Often appears as [M-HX] if elimination occurred during substitution. |

| TLC Staining | Standard Iodine/Ninhydrin. | KMnO₄ Active (Rapid decolorization due to double bond). |

Mechanistic Insight: The "Anti-Periplanar" Trap

User Query: "Why does this keep happening? I'm using a standard leaving group (Mesylate) and a good nucleophile."

Technical Response: The pyrrolidine ring is conformationally flexible (envelope pucker), but substituents at C3 often adopt an orientation that perfectly sets up E2 Elimination .

When you activate a hydroxyl group at C3 (e.g., OMs, OTs) and treat it with a nucleophile that has any basic character, the C4-proton (which is anti-periplanar to the C3-leaving group) is abstracted.[1]

Visualizing the Competition (Sn2 vs. E2)

Caption: The bifurcation of the reaction pathway. Basic nucleophiles lower the activation energy for the E2 pathway (Red), while non-basic nucleophiles favor the Sn2 pathway (Green).

Troubleshooting Tickets: Scenario-Based Solutions

Ticket #404: Substitution of 3-Hydroxy Pyrrolidines

Scenario: You are trying to convert N-Boc-3-hydroxypyrrolidine to N-Boc-3-aminopyrrolidine. Current Protocol: Activation with MsCl/TEA followed by displacement with Benzylamine. Result: 60% 3-pyrroline (Elimination), 10% Product.[1]

Root Cause: Benzylamine is too basic (

The Fix: The "Azide Inversion" Protocol

Do not use amines for direct displacement on secondary cyclic centers. Use Azide (

Step-by-Step Workflow:

-

Activation: Convert Alcohol to Mesylate (standard conditions).

-

Displacement (The Critical Step):

-

Reduction: Reduce the intermediate Azide to the Amine (Staudinger reduction with

or Hydrogenation).

Why this works: The azide ion is linear (low steric hindrance) and poorly basic, making it kinetically dominant for Sn2 backside attack, inverting the stereochemistry from trans to cis (or vice versa) without triggering E2.[1]

Ticket #502: Palladium-Catalyzed Coupling

Scenario: You are performing a Negishi or Suzuki coupling on a 3-iodo-pyrrolidine derivative.[1]

Result: The catalyst undergoes

Root Cause: After oxidative addition, the Pd(II) species has a vacant coordination site. If a

The Fix: The "Rigid Directing" Strategy

You must destabilize the

-

Switch Protecting Groups: Use N-Sulfonyl (e.g., Tosyl, Mesyl) protecting groups instead of Boc/Cbz.

-

Ligand Choice: Use bidentate ligands (e.g., dppf, Xantphos) that occupy the coordination sites required for the

-elimination transition state.[1]

Protocol Library: The "Cold-Inversion" Method

This is the industry-standard method for installing nucleophiles at C3 without elimination.

Reagents:

-

Substrate: N-Boc-3-mesyloxypyrrolidine (1.0 equiv)[1]

-

Nucleophile: Potassium Thioacetate (KSAc) or Sodium Azide (NaN3) (1.5 equiv)

-

Solvent: Anhydrous DMF (0.2 M concentration)

Procedure:

-

Preparation: Dry the nucleophile under vacuum if hygroscopic (water creates hydroxide, which causes elimination).

-

Cryo-Addition: Cool the solution of substrate in DMF to 0°C .

-

Charge: Add the nucleophile in one portion.

-

The "Slow Warm": Allow the reaction to warm to Room Temperature (20–25°C) naturally over 2 hours.

-

Warning:Do not heat initially. The rate of Sn2 is less temperature-dependent than E2. Keeping it cool suppresses the elimination pathway [4].

-

-

Monitor: Check TLC/LCMS at 4 hours. If starting material remains, warm to 40°C.[1]

-

Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), dry over

.

Decision Logic: Troubleshooting Flowchart

Use this logic gate to determine your next experimental move.

Caption: Logical workflow for isolating the cause of elimination based on reaction class.

References

- Org. Process Res. Dev. (2018). Safety Assessment of the Synthesis of 3-Azidopyrrolidine Derivatives. (General reference for azide displacement safety and kinetics).

-

Lee, C. W., Oh, K. S., Kim, K. S., & Ahn, K. H. (2000).[1][8] Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-Arylmethylpyrrolidines. Organic Letters, 2(9), 1213–1216.[1] [Link]

-

LibreTexts. (2021). Comparison and Competition Between SN1, SN2, E1 and E2. Retrieved from [Link]

Sources

- 1. CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride - Google Patents [patents.google.com]

- 2. chem.ualberta.ca [chem.ualberta.ca]

- 3. orgosolver.com [orgosolver.com]

- 4. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]

- 8. Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-Arylmethylpyrrolidines [organic-chemistry.org]

Technical Support Center: Solubilization Strategies for (S)-3-Bromopyrrolidine HCl

Executive Summary

The Core Issue: (S)-3-Bromopyrrolidine HCl is an ionic salt. Its crystal lattice energy is too high to be overcome by moderately polar, aprotic solvents like Tetrahydrofuran (THF) or Dichloromethane (DCM). While it dissolves readily in water or methanol, it will remain as a suspension in THF or DCM.

The Solution: To achieve solubility in these solvents, you must break the ionic lattice. This is done by neutralizing the hydrochloride salt to release the free amine (free base) , which is an oil and highly soluble in organic solvents.

Quick Decision Guide:

-

Method A (In-Situ): Best for standard couplings (Amide bond formation, SNAr). Fastest.

-

Method B (Ex-Situ): Best for strictly anhydrous reactions or when amine salts interfere with catalysis. Cleanest.

-

Method C (Co-Solvent): Best when base additives are prohibited. Least effective.

Troubleshooting Modules

Module A: The "In-Situ" Neutralization (Recommended)

Use this method for standard synthesis where the presence of a tertiary amine salt (like TEA[1]·HCl) does not interfere with the reaction.

The Logic: Instead of pre-dissolving the starting material, you suspend the salt in the solvent and add an organic base.[1] The base deprotonates the pyrrolidine ammonium species, releasing the free amine into the solution.

Protocol:

-

Suspend: Place (S)-3-Bromopyrrolidine HCl in the reaction vessel with dry THF or DCM. (It will look cloudy/solid).

-

Add Base: Add 1.1 to 1.5 equivalents of Diisopropylethylamine (DIPEA) or Triethylamine (TEA) .

-

Stir: Agitate at room temperature for 10–15 minutes.

-

Observation: The suspension may not clear completely because the byproduct (DIPEA·HCl or TEA·HCl) is also insoluble in THF. However, the active reagent ((S)-3-Bromopyrrolidine free base) is now in solution.

-

Verification: Take an aliquot, filter off the solid, and check the filtrate by TLC. You should see the free amine spot.

-

Diagram: In-Situ Solubilization Workflow

Caption: Logical flow for in-situ neutralization. Note that the mixture may remain cloudy due to the formation of the amine-base salt byproduct.

Module B: The "Ex-Situ" Free-Basing (Isolation)

Use this method if your reaction is sensitive to salts or requires strictly salt-free conditions.

The Logic: You chemically convert the salt to the free base using an aqueous wash, extract the free base into organic solvent, and discard the aqueous salt layer.

Critical Warning: The free base of 3-bromopyrrolidine is unstable . It can undergo self-alkylation (dimerization) or elimination (forming pyrroline) if stored. Use immediately after isolation.

Protocol:

-

Dissolve: Dissolve the HCl salt in a minimum amount of water (approx. 3–5 mL per gram).

-

Basify: Slowly add 2M NaOH or Saturated NaHCO₃ until pH > 10.

-

Extract: Add DCM (equal volume) and shake vigorously.

-

Separate: Collect the organic (DCM) layer. Repeat extraction 2x.

-

Dry: Dry the combined DCM layers over anhydrous Na₂SO₄ or MgSO₄.

-

Filter & Use: Filter the drying agent.

-

Option 1: Use the DCM solution directly in the next step (Recommended).

-

Option 2: Concentrate in vacuo at low temperature (<30°C) to get the oil, then immediately redissolve in THF.

-

Diagram: Free-Base Isolation Workflow

Caption: Step-by-step extraction protocol. The final warning emphasizes the instability of the free amine oil.

Module C: Co-Solvent Engineering

Use this only if bases are strictly forbidden in your protocol.

The Logic: If you cannot neutralize the salt, you must increase the polarity of the solvent system to accommodate the ionic lattice.

Protocol:

-

THF Mixtures: Add 5–10% Methanol (MeOH) or Water .

-

Note: MeOH is protic and may interfere with electrophiles.

-

-

DCM Mixtures: Add 5–10% Methanol .

-

DMF Spike: Add a small volume of DMF or DMSO (highly polar aprotic) to the THF/DCM to assist solubility, though this makes workup harder.

Comparative Data Table

| Feature | HCl Salt (Commercial Form) | Free Base (Neutralized) |

| State | Solid (Crystalline) | Oil / Liquid |

| Solubility in THF | Insoluble (< 1 mg/mL) | Highly Soluble (> 100 mg/mL) |

| Solubility in DCM | Insoluble / Sparingly Soluble | Highly Soluble |

| Solubility in Water | Highly Soluble | Sparingly Soluble |

| Stability | High (Shelf stable years) | Low (Degrades in hours/days) |

| Handling | Easy to weigh | Difficult (Viscous/Volatile) |

Frequently Asked Questions (FAQ)

Q: Can I heat the THF suspension to dissolve the salt? A: NO. Do not heat (S)-3-Bromopyrrolidine HCl significantly.

-

Reason 1: It won't dissolve; it will just remain a hot suspension.

-

Reason 2: Thermal stress on 3-bromopyrrolidines can cause HBr elimination, leading to the formation of 3-pyrroline or polymerization.

Q: Why did my solution turn yellow/brown after free-basing? A: This indicates decomposition. The free secondary amine is nucleophilic and can attack the C-Br bond of another molecule (self-alkylation). If this happens, purify immediately or discard. Always keep the free base cold (0°C).

Q: I added TEA but the solution is still cloudy. Did it work? A: Likely, yes. The cloudiness is Triethylamine Hydrochloride (TEA·HCl), which is also insoluble in THF. To confirm, filter a small sample through a syringe filter; if the filtrate reacts in your subsequent step, the solubilization was successful.

References

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 44890847, (S)-3-Phenylpyrrolidine hydrochloride (Analogous solubility data). Retrieved February 24, 2026, from [Link]

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

Sources

Purification of (S)-3-Bromo-pyrrolidine reaction mixtures by column chromatography

Executive Summary & Triage

(S)-3-Bromo-pyrrolidine presents a unique purification challenge due to the kinetic instability of its free base form and the difficult separation of byproducts (typically triphenylphosphine oxide from Appel reactions).

CRITICAL WARNING: Before proceeding, you must identify the state of your amine. Applying standard chromatography to the wrong form will result in total product loss.

Decision Matrix: Select Your Workflow

Use the diagram below to determine the correct purification strategy for your specific reaction mixture.

Figure 1: Purification Triage Workflow. Identifying the protection state is the single most critical step to prevent degradation.

Technical Guides & Protocols

Module A: The "Free Base" Danger Zone

Scenario: You have synthesized (S)-3-bromo-pyrrolidine (unprotected) or deprotected an intermediate. Issue: The compound is degrading rapidly.

The Mechanism of Failure:

The free secondary amine is basic and nucleophilic. It can attack the carbon bearing the bromine (electrophile) in an intramolecular

Protocol: Hydrobromide Salt Formation (The "Safe Harbor") Do not attempt silica chromatography on the free base. The acidic silica accelerates decomposition.[1]

-

Dissolution: Dissolve the crude reaction mixture in a minimal amount of cold dry Ethanol (EtOH) or Ethyl Acetate (EtOAc).

-

Acidification: Cool to 0°C. Add 1.1 equivalents of HBr (33% in AcOH or 48% aq. if tolerant).

-

Precipitation: Add cold Diethyl Ether (

) dropwise until turbidity persists. -

Isolation: Filter the solid. The HBr salt is stable, crystalline, and can be stored.

Module B: Purification of N-Boc-(S)-3-Bromo-pyrrolidine

Scenario: You used the Appel reaction (

The

Protocol: The "Chromatography-Free" Pre-Treatment

Before the column, remove the bulk of

| Method | Reagents | Procedure | Efficiency |

| Precipitation (Standard) | Pentane / | Dissolve residue in minimal DCM. Pour into stirring pentane (10x vol). Filter off solid | Removes ~70-80% |

| Complexation ( | Dissolve in EtOH. Add 2 equiv | Removes >95% |

Column Chromatography Parameters (Post-Precipitation)

-

Stationary Phase: Silica Gel 60 (40-63 µm).

-

Mobile Phase: Hexane : Ethyl Acetate (Gradient 95:5

80:20). -

Loading: Dry load on Celite is preferred to prevent band broadening.

-

Detection:

stain (Boc group does not stain well with Ninhydrin; Bromide is not UV active enough).

Troubleshooting & FAQs

Category 1: Decomposition & Yield Loss

Q: I ran a column on the free amine using DCM/MeOH/TEA, but I recovered <20% mass. Where did it go? A: It likely polymerized on the column. Even with Triethylamine (TEA) blocking silanol sites, the local concentration of the free amine on the silica surface promotes intermolecular alkylation (dimerization).

-

Corrective Action: Never chromatograph the free halo-amine. Convert to the HBr or HCl salt immediately. If you must purify the free base, use neutral Alumina (Grade III) with rapid elution, but expect losses.

Q: My N-Boc product turned brown/black after the column. A: This indicates acid-catalyzed deprotection of the Boc group followed by degradation.

-

Root Cause: The silica gel might be too acidic, or the fractions were concentrated in a water bath that was too hot (>40°C), generating trace HBr.

-

Corrective Action: Add 0.5% TEA to your eluent to buffer the silica. Keep rotary evaporator bath <35°C.

Category 2: Separation Issues

Q: The

-

Fix 1 (The "Sandwich"): Use the

precipitation method (see Module B) before the column. -

Fix 2 (Eluent Tuning): Switch to Toluene:Ethyl Acetate.

elutes much later in toluene-based systems compared to Hexane/EtOAc.

Q: My product is streaking (N-Boc form). A: While carbamates are generally stable, the bromine makes the pyrrolidine ring slightly more polar/polarizable.

-

Fix: Ensure your loading is not too high (<5% of silica mass). If streaking persists, use 1% Acetone in the mobile phase to sharpen the peak shape.

Category 3: Identification

Q: I can't see my product on TLC. A: N-Boc-3-bromo-pyrrolidine has weak UV absorbance (only the carbonyl of the Boc).

-

Visualization:

-

Iodine (

) Chamber: Best for general organic concentration. - Dip: Stains the oxidizable pyrrolidine ring (appears yellow on purple).

-

Ninhydrin: Will NOT work (requires free amine).

-

References

-

Batesky, D. C., et al. "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents."[3] Journal of Organic Chemistry, vol. 82, no. 19, 2017, pp. 9931–9936. Link

- Armarego, W. L. F., and Chai, C. L. L.Purification of Laboratory Chemicals. 7th ed., Butterworth-Heinemann, 2013.

-

Byrne, P. A., et al. "A Convenient and Mild Chromatography-Free Method for the Purification of the Products of Wittig and Appel Reactions." Organic & Biomolecular Chemistry, vol. 10, 2012, pp. 3531-3537.[3] Link

-

ChemicalBook. "N-Boc-3-Bromopyrrolidine Synthesis and Properties." (Accessed 2023).[4] Link

Sources

Stability of (S)-3-Bromo-pyrrolidine HCl under basic reaction conditions

Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to navigating the complexities of using (S)-3-Bromo-pyrrolidine HCl in basic reaction environments. As a Senior Application Scientist, my aim is to blend rigorous scientific principles with practical, field-tested advice to ensure the success and integrity of your experiments.

Core Stability Concerns: A Balancing Act

(S)-3-Bromo-pyrrolidine HCl is a valuable building block, but its utility is predicated on its stability. When the hydrochloride salt is neutralized to liberate the free secondary amine, the molecule becomes susceptible to several competing reaction pathways under basic conditions. The primary challenge lies in promoting the desired nucleophilic substitution (S_N2) at the C-3 position while mitigating undesired side reactions.

The two most significant stability concerns are:

-

Dehydrohalogenation (E2 Elimination): The abstraction of a proton from a carbon adjacent to the bromine-bearing carbon can lead to the formation of an undesired alkene, 2,3-dihydro-1H-pyrrole. This is a common pathway for alkyl halides in the presence of a base.[1][2]

-

Epimerization: While less common than for carbons alpha to a carbonyl group, there is a potential risk of epimerization at the C-3 stereocenter under harsh basic conditions or elevated temperatures, which could compromise the chiral integrity of your final product.[3][4]

This guide will equip you with the knowledge to control these variables and troubleshoot issues as they arise.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction with (S)-3-Bromo-pyrrolidine HCl failing or showing low conversion even with a base?

A1: A common oversight is failing to account for the hydrochloride salt. You must add at least one full equivalent of base to neutralize the HCl and generate the free (S)-3-Bromo-pyrrolidine in situ before it can act as a nucleophile. For subsequent reactions requiring basic conditions, additional equivalents of base are necessary. For example, in an N-alkylation, you would need one equivalent to free the amine and another to scavenge the acid produced during the alkylation.

Q2: What is the primary side product I should be looking for?

A2: The most likely side product is 2,3-dihydro-1H-pyrrole, formed via an E2 elimination mechanism.[1] This is particularly prevalent when using strong, sterically hindered bases at elevated temperatures. It can often be detected by GC-MS or LC-MS as a product with a mass corresponding to the loss of HBr.

Q3: Can the stereochemistry at the C-3 position be compromised?

A3: Yes, there is a risk of epimerization, which would result in a mixture of (S) and (R) enantiomers. This can be catalyzed by strong bases and is exacerbated by high temperatures and prolonged reaction times.[5][6] It is crucial to use the mildest conditions possible and to verify the enantiomeric purity of your product, especially in drug development applications.

Q4: Which type of base is best for minimizing side reactions?

A4: The choice of base is critical. For S_N2 reactions on the pyrrolidine nitrogen, a non-nucleophilic, sterically hindered base like Diisopropylethylamine (DIPEA or Hünig's base) is often a good choice to prevent the base itself from competing as a nucleophile.[7] For reactions where the pyrrolidine is the nucleophile, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred as they are generally less likely to promote elimination compared to strong alkoxides.[8]

Q5: What solvents are recommended?

A5: Polar aprotic solvents such as Acetonitrile (ACN), Dimethylformamide (DMF), or Dichloromethane (DCM) are typically good choices. They can solubilize the pyrrolidinium salt and the free base without participating in the reaction. Protic solvents, especially at high temperatures, can potentially facilitate elimination or other side reactions.[5]

Troubleshooting Guide

This section addresses specific experimental failures and provides a logical workflow for diagnosing and solving the problem.

Issue 1: Low Yield of Desired N-Substituted Product

If you are performing an N-alkylation or N-arylation and observing low yields, a systematic investigation is required.

Caption: Competing S_N2 and E2 reaction pathways.

Experimental Protocols & Data

Protocol 1: General Procedure for Stability Test under N-Alkylation Conditions

This protocol allows you to assess the stability of (S)-3-Bromo-pyrrolidine with a specific base and solvent before committing to a large-scale reaction.

-

Setup: To a clean, dry vial, add (S)-3-Bromo-pyrrolidine HCl (1.0 eq) and a magnetic stir bar.

-

Inert Atmosphere: Purge the vial with an inert gas (Nitrogen or Argon).

-

Solvent & Base Addition: Add the chosen anhydrous solvent (e.g., ACN, 0.1 M concentration) followed by the base (2.5 eq).

-

Reaction: Stir the mixture at the intended reaction temperature (e.g., 60°C).

-

Monitoring: At set time points (e.g., 1h, 4h, 12h, 24h), withdraw a small aliquot. Quench the aliquot with water, extract with a suitable organic solvent (e.g., EtOAc), and analyze by LC-MS and TLC.

-

Analysis: Look for the disappearance of the starting material and the appearance of new peaks. Pay close attention to masses corresponding to the starting material and the elimination product (M-HBr).

Table 1: Base Selection Guide and Expected Outcomes

| Base | Type | pKa (Conjugate Acid) | Typical Conditions | Favors S_N2 | Favors E2 | Comments |

| K₂CO₃ | Inorganic | ~10.3 | ACN or DMF, 60-80°C | High | Low | Good general-purpose base for S_N2. Heterogeneous. |

| Cs₂CO₃ | Inorganic | ~10.3 | ACN or DMF, RT-80°C | Very High | Very Low | More soluble than K₂CO₃, often gives better results. |

| Et₃N | Tertiary Amine | ~10.7 | DCM or ACN, RT-60°C | Moderate | Moderate | Can act as a nucleophile itself at high temperatures. |

| DIPEA | Hindered Amine | ~11.0 | DCM or DMF, RT-80°C | High | Moderate | Non-nucleophilic. Good for scavenging acid. [7]Can still promote E2. |

| NaH | Hydride | ~35 | THF or DMF, 0°C-RT | Low | Very High | Very strong, non-nucleophilic base. High risk of elimination. |

| KOtBu | Alkoxide | ~19 | THF, 0°C-RT | Very Low | Very High | Strong, bulky base. Primarily used to promote elimination. |

References

-

Mariano, P. S., et al. (1996). Exploratory Investigations Probing a Preparatively Versatile, Pyridinium Salt Photoelectrocyclization-Solvolytic Aziridine Ring Opening Sequence. The Journal of Organic Chemistry. [Link]

-

Various Authors. (2025). Recent Developments for the Ring Opening of Pyrrolidines and Unstrained Cyclic Amines via C−N Bond Cleavage. ResearchGate. [Link]

- BenchChem. (2025). Stability issues of (R)-3-(Boc-amino)pyrrolidine under acidic or basic conditions. BenchChem Technical Support.

-

Slideshare. Factors affecting stability of drugs. Slideshare Presentation. [Link]

-

Wikipedia. Dehydrohalogenation. Wikipedia, The Free Encyclopedia. [Link]

-

QbD Group. (2023). 4 Factors Influencing the Stability of Medicinal Products. QbD Group Blog. [Link]

-

IJSDR. (2021). DRUG STABILITY. International Journal of Scientific Development and Research. [Link]

-

IIP Series. (2024). CHEMICAL STABILITY OF DRUGS. Futuristic Trends in Pharmacy & Nursing. [Link]

- Jones, S. P. (2019). Design and Synthesis of 3-D Fragments to Explore New Areas of Pharmaceutical Space. University of York Thesis.

-

Akalay, D., et al. (2011). Epimerization of C-2 in compound 8. ResearchGate. [Link]

-

The Organic Chemistry Tutor. (2016). Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2. YouTube. [Link]

-

Yamashiro, G., et al. (1983). Epimerization kinetics of moxalactam, its derivatives, and carbenicillin in aqueous solution. PubMed. [Link]

-

Hirano, R. (2016). Epimerization of Peptide. SlideShare Presentation. [Link]

-

PrepChem. Synthesis of triethylamine hydrochloride. PrepChem.com. [Link]

-

Supra Sciences. Diisopropylethylamine (DIEA). Supra Sciences Technical Data. [Link]

Sources

- 1. Dehydrohalogenation - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 6. Epimerization kinetics of moxalactam, its derivatives, and carbenicillin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. suprasciences.com [suprasciences.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Validation & Comparative

Comparative Guide: 3-Bromo vs. 3-Tosyloxy Pyrrolidine in Nucleophilic Substitution

Executive Summary

For researchers optimizing functionalization at the 3-position of the pyrrolidine ring, the choice between 3-Bromopyrrolidine and 3-Tosyloxy (OTs) pyrrolidine is rarely about simple reaction rate. It is a strategic decision dictated by stereochemical routing and reversibility .

-

Select 3-Tosyloxy (OTs) when: You require a single inversion of configuration from the alcohol precursor, or when using "soft" nucleophiles where reaction irreversibility is required.

-

Select 3-Bromo (Br) when: You require net retention of configuration (via double inversion) from the alcohol, or when the intermediate requires extensive purification/storage (higher shelf stability).

Verdict: While the Tosylate is kinetically superior (

Mechanistic & Strategic Analysis

The Stereochemical Routing (The "Double Inversion" Strategy)

The most critical differentiator is how these leaving groups are installed. Since both are typically derived from N-Boc-3-pyrrolidinol , the installation method dictates the final stereochemistry.

-

Tosylation (Retention): Reaction occurs at the oxygen. The chiral center at C3 is untouched.

-

Path:

. -

Net Result: Inversion from starting alcohol.

-

-

Bromination (Inversion): Reaction typically uses

or Appel conditions (-

Path:

. -

Net Result: Retention (via Double Inversion) from starting alcohol.

-

Reversibility & Kinetics

In polar aprotic solvents (DMF, DMSO) favored for

-

Bromide (

): Is a nucleophile.[1][2][3][4] As the reaction proceeds, the concentration of free -

Tosylate (

): Is non-nucleophilic due to resonance delocalization. The displacement is effectively irreversible, driving the reaction to completion even with weaker nucleophiles.

Experimental Workflow & Comparison

Visualizing the Synthetic Logic

The following diagram illustrates the divergent pathways to reach enantiopure 3-substituted pyrrolidines.

Caption: Stereochemical divergence starting from (S)-N-Boc-3-Pyrrolidinol. Path selection determines final enantiomer.

Comparative Data: Performance Metrics

| Feature | 3-Tosyloxy (OTs) | 3-Bromo (Br) |

| Leaving Group Ability ( | High ( | Moderate |

| Reaction Reversibility | Irreversible (Kinetic Control) | Reversible (Equilibrium possible) |

| Preparation from Alcohol | Retention of Configuration | Inversion of Configuration |

| Stability (Shelf) | Moderate (Hydrolyzes on silica/moisture) | High (Stable at RT) |

| Elimination Risk | High (to N-Boc-3-pyrroline) | Moderate |

| Atom Economy | Poor (High MW leaving group) | Good |

Detailed Experimental Protocols

These protocols assume N-Boc protection is in place. Warning: Attempting these reactions on unprotected pyrrolidine will result in rapid intramolecular cyclization to the bicyclic 1-azabicyclo[3.1.0]hexane system (aziridinium salt).

Protocol A: Synthesis of N-Boc-3-Tosyloxy Pyrrolidine

Targeting: Kinetic efficiency and Net Inversion.

-

Setup: Dissolve N-Boc-3-pyrrolidinol (1.0 equiv) in dry DCM (0.2 M) under

. -

Reagents: Add Pyridine (2.0 equiv) and DMAP (0.1 equiv). Cool to 0°C.[5]

-

Addition: Add p-Toluenesulfonyl chloride (TsCl, 1.2 equiv) portion-wise.

-

Reaction: Stir at 0°C to RT for 4-12 hours. Monitor TLC (Visualize with PMA stain; OTs is UV active).

-

Workup: Wash with 1M HCl (removes pyridine), sat.

, and brine. Dry over -

Purification: Crucial: Avoid silica gel chromatography if possible, as OTs is acid-sensitive. Recrystallize from Hexanes/EtOAc or use neutral alumina.

Protocol B: Synthesis of N-Boc-3-Bromo Pyrrolidine (Appel Reaction)

Targeting: Stability and Net Retention.

-

Setup: Dissolve N-Boc-3-pyrrolidinol (1.0 equiv) and

(1.2 equiv) in dry DCM (0.2 M) under -

Addition: Add

(1.2 equiv) portion-wise over 20 mins. (Exothermic). -

Reaction: Stir at RT for 3-6 hours.

-

Workup: Concentrate and triturate with cold ether/hexanes to precipitate Triphenylphosphine oxide (

). Filter. -

Purification: Flash chromatography on silica gel (Stable).

Protocol C: Comparative Substitution (Model: Azidation)

To compare reactivity, use Sodium Azide (

-

Dissolution: Dissolve substrate (Br or OTs analog) in dry DMF (0.5 M).

-

Nucleophile: Add

(1.5 equiv). -

Conditions:

-

For OTs: Heat to 60°C. Reaction typically complete in 2-4 hours .

-

For Br: Heat to 80°C. Reaction typically complete in 6-12 hours .

-

-

Observation: The OTs reaction is cleaner but requires careful temperature control to prevent elimination to N-Boc-3-pyrroline (seen as a new olefinic spot on TLC).

Troubleshooting & Stability

The Elimination Trap

Both substrates are secondary electrophiles on a 5-membered ring. The anti-periplanar protons at C2 and C4 are accessible.

-

Problem: Formation of N-Boc-2,3-dihydropyrrole (3-pyrroline) .

-

Cause: High temperatures (>90°C) or strong bases (KOtBu, NaH).

-

Mitigation: Use "soft" nucleophiles (Azide, Thiolates, Cyanide). If using basic nucleophiles (Alkoxides), lower the temperature and use the Tosylate (reacts faster at lower temps, outcompeting elimination).

Shelf Life

-

3-Bromo: Can be stored at 4°C for months.

-

3-Tosylate: Best used immediately. If storage is necessary, store under Argon at -20°C. Decomposition turns the solid pink/brown (formation of TsOH).

References

-

Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General Leaving Group Abilities).

-

Sweeney, J. B., et al. (2018).[6] Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation.[6][7] iScience, 9, 328-336.[6] (Context on pyrrolidine functionalization and stability).

-

BenchChem Application Notes. (2025). Stability of (R)-(-)-N-Boc-3-pyrrolidinol and Common Side Reactions. (Data on elimination risks and protecting group stability). [1]

-

Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Nucleophilic substitution kinetics).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]